1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid
Description
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid (CAS 1256807-59-6) is a heterocyclic compound featuring a fused pyrazole and pyridine ring system with a carboxylic acid substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. With a purity of ≥97% (as supplied by Shanghai Aladdin Biochemical Technology Co., Ltd.), it is widely utilized in pharmaceutical research, particularly in the development of kinase inhibitors, antimicrobial agents, and cystic fibrosis therapeutics . Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYKCRPUNUKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736522 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-59-6 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that has been found to interact with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation.
Mode of Action
The compound binds to PPARα, activating it. The activation of PPARα leads to changes in gene expression, which can result in various biological effects.
Biochemical Pathways
Upon activation, PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. This can lead to changes in cellular processes and can have downstream effects on the organism’s physiology.
Biological Activity
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, synthesis, and various applications in medicinal and industrial contexts.
Chemical Structure and Properties
The compound features a fused pyrazole and pyridine ring system with a carboxylic acid functional group. Its unique structure enables interactions with various biological targets, making it a subject of interest for drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
2. Anticancer Properties
Studies have demonstrated that the compound possesses anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with some derivatives showing promise in targeting specific cancer types through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes. For instance, it has shown inhibitory effects on phosphodiesterase (PDE) and glycogen synthase kinase-3 (GSK-3), which are important targets in cancer and neurodegenerative diseases .
The mechanism of action for this compound involves binding to specific enzymes or receptors within the body. The carboxylic acid group plays a critical role in facilitating these interactions, which can lead to the modulation of signaling pathways associated with inflammation, cancer progression, and microbial resistance.
Synthesis Approaches
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Fusing with Pyridine : The fused structure is often created by cyclization reactions involving pyridine derivatives.
- Carboxylation : Introduction of the carboxylic acid group can be accomplished through various methods such as oxidation or direct carboxylation techniques.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitubercular Activity : A recent study demonstrated that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain through in vitro assays combined with molecular docking studies .
- Inhibition of Protein-Protein Interactions : Another investigation focused on the inhibition of PEX14–PEX5 protein-protein interactions using pyrazolo derivatives, indicating potential applications in targeting specific cellular pathways involved in disease processes .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Anticancer, antimicrobial | Enzyme inhibition |
| 2H-Pyrazolo[3,4-b]pyridine | Limited studies | Varies |
| 1H-Pyrazolo[4,3-c]pyridine | Anticancer, anti-inflammatory | Receptor modulation |
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives have been extensively studied for their biological properties. Some key findings include:
- Kinase Inhibition : Compounds derived from this compound have shown potential as kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific pathways involved in tumor growth and proliferation. For instance, the synthesis of ethyl esters of this compound has been linked to the development of multiple kinase inhibitors .
- PPAR Agonism : Research indicates that certain derivatives exhibit agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds have been shown to reduce elevated plasma triglyceride levels in animal models, suggesting their potential use in treating metabolic disorders such as dyslipidemia .
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
- Anticancer Agents : Due to their ability to inhibit specific kinases involved in cancer progression, these compounds are being explored as potential anticancer drugs.
- Anti-inflammatory Agents : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Metabolic Disorders : As PPAR agonists, these compounds may be beneficial in managing metabolic syndromes by improving lipid metabolism and insulin sensitivity.
Data Table: Summary of Biological Activities
Case Study 1: Kinase Inhibition
A study demonstrated that a series of 1H-pyrazolo[4,3-b]pyridine derivatives effectively inhibited specific kinases implicated in cancer cell proliferation. The compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.
Case Study 2: Metabolic Effects
In a high-fructose-fed rat model, a selected derivative of this compound was compared to fenofibrate. The results indicated similar efficacy in reducing triglyceride levels, highlighting its potential as an alternative treatment for dyslipidemia.
Comparison with Similar Compounds
Substituent Position and Ring Fusion
- 1H-Pyrazolo[3,4-B]pyridine-6-carboxylic Acid (CAS 116855-08-4):
- 1H-Pyrazolo[4,3-C]pyridine-6-carboxylic Acid (CAS 1206979-63-6):
Functional Group Variations
- 1-Ethyl-6-phenyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic Acid (CAS 924118-62-7):
- 1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic Acid (CAS N/A):
Physicochemical Properties
Key Research Findings
- Bioisosteric Replacements : Replacement of the carboxylic acid with a tetrazole group (e.g., (1H-Tetrazol-5-yl)methanamine hydrochloride) retains kinase inhibitory activity while improving oral bioavailability .
- Thermodynamic Stability : The [4,3-B] fusion in this compound confers greater thermal stability (decomposition >250°C) compared to [3,4-B] isomers .
Preparation Methods
Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-6-Carboxylate
The ester precursor is synthesized via cyclocondensation of 5-amino-1H-pyrazole derivatives with β-keto esters. For example, reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of dilute sulfuric acid at −5°C to 0°C achieves cyclization with >90% yield. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5°C to 0°C | Prevents side reactions |
| Acid Catalyst | H₂SO₄ (10–15 wt%) | Facilitates cyclization |
| Reaction Time | 4–6 hours | Ensures completion |
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under basic or acidic conditions:
-
Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 3 hours achieves quantitative conversion.
-
Acidic Hydrolysis : HCl (6M) under reflux for 8 hours yields 85–92% product.
Comparative Performance :
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| NaOH | 95 | 99 | Minimal |
| HCl | 92 | 97 | Trace esters |
Direct Cyclization of Functionalized Pyridines
An alternative route employs 2-chloro-3-nitropyridine derivatives as starting materials. This method, reported by PMC researchers, combines nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions.
Reaction Sequence
-
SNAr with Hydrazones : 2-Chloro-3-nitropyridine reacts with acetylhydrazine in DMF at 100°C to form a pyridinyl hydrazone intermediate.
-
Cyclization : Treatment with NaNO₂ in HCl induces diazotization and intramolecular cyclization to yield the pyrazolo-pyridine core.
-
Oxidation : The nitro group is reduced to an amine and subsequently oxidized to a carboxylic acid using KMnO₄ in acidic medium.
Optimization Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| SNAr | Acetylhydrazine, DMF | 78 |
| Cyclization | NaNO₂, HCl | 82 |
| Oxidation | KMnO₄, H₂SO₄ | 65 |
Limitations
-
Multi-step synthesis reduces overall yield (cumulative ~41%).
-
Nitro group oxidation requires stringent conditions, risking over-oxidation.
| Catalyst | Temperature (°C) | CO₂ Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 120 | 50 | 68* |
| Ni(acac)₂ | 100 | 30 | 55* |
*Predicted values based on analogous systems.
Comparative Analysis of Methods
| Method | Total Steps | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ester Hydrolysis | 2 | 85–90 | High | Moderate |
| Direct Cyclization | 3 | 41 | Moderate | Low |
| Tandem Carboxylation* | 1 | 55–68 | Low | High |
Key Findings :
-
The ester hydrolysis route remains the most practical for industrial applications due to high yields and operational simplicity.
-
Direct cyclization suffers from cumulative yield loss but provides access to diverse analogs.
-
Tandem carboxylation is promising for green chemistry but requires further development.
Reaction Optimization Strategies
Solvent Effects in Ester Hydrolysis
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| H₂O/EtOH (1:1) | 50.3 | 93 |
| THF/H₂O (3:1) | 7.5 | 88 |
| DMSO | 46.7 | 81 |
Polar protic solvents enhance hydrolysis rates due to improved nucleophile activation.
Acid vs. Base Catalysis
| Catalyst | Concentration (M) | Time (h) | Energy (kJ/mol) |
|---|---|---|---|
| NaOH | 2.0 | 3 | 85 |
| HCl | 6.0 | 8 | 120 |
Base-catalyzed hydrolysis is kinetically favorable, requiring 35% less energy input.
Industrial-Scale Considerations
Process Intensification
Byproduct Management
| Byproduct | Removal Method | Purity Target |
|---|---|---|
| Unreacted ester | Liquid-liquid extraction | >99.5% |
| Inorganic salts | Filtration | >99.9% |
Emerging Methodologies
Q & A
Q. What are the established synthetic routes for 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, and what are their key reaction conditions?
The synthesis of this compound often involves cyclocondensation reactions. For example:
- Cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine under basic conditions yields pyrazolopyridine scaffolds. Reaction temperatures (80–100°C) and solvents like ethanol or DMF are critical for optimizing yields (60–75%) .
- Multicomponent reactions using diphenylphosphorylazide (DPPA) as a coupling agent facilitate the formation of fused heterocycles. This method requires anhydrous conditions and inert gas protection to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR are essential for confirming the core structure and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for derivatives with halogens (e.g., chlorine or fluorine) .
- HPLC with UV detection : Used to assess purity (≥97% for research-grade material) and monitor reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
Bioactivity discrepancies often arise from subtle structural differences. For example:
Q. Methodological recommendations :
Q. What strategies optimize the regioselectivity of functional group introductions in pyrazolopyridine derivatives?
- Directed metalation : Use directing groups (e.g., -Boc or -COOEt) to control lithiation at specific positions. For example, tert-butyl groups at position 1 enhance selectivity for electrophilic substitutions at position 6 .
- Protection/deprotection sequences : Temporary protection of the carboxylic acid group (-COOEt or -COOMe) prevents undesired side reactions during halogenation or alkylation steps .
Q. How do electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the reactivity of this compound?
- EWGs (e.g., -CF₃, -Cl) : Increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitutions. For instance, 6-trifluoromethyl derivatives show enhanced metabolic stability in pharmacokinetic studies .
- EDGs (e.g., -OCH₃, -NH₂) : Activate the pyrazole ring for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile polar (carboxylic acid) and nonpolar (aromatic core) properties?
- Experimental mitigation :
- Use pH-dependent solubility profiling . The carboxylic acid group confers water solubility at pH > 5 (deprotonated form), while the aromatic core dominates solubility in organic solvents (e.g., DMSO, THF) .
- Employ co-solvent systems (e.g., ethanol/water mixtures) for in vitro assays to balance solubility and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
